molecular formula C5H8O B128957 Cyclobutanecarboxaldehyde CAS No. 2987-17-9

Cyclobutanecarboxaldehyde

Cat. No. B128957
CAS RN: 2987-17-9
M. Wt: 84.12 g/mol
InChI Key: INVYSLWXPIEDIQ-UHFFFAOYSA-N
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Description

Cyclobutanecarboxaldehyde is a chemical compound that is part of the cyclobutane family, which is characterized by a four-membered ring structure. This compound contains both an aldehyde functional group and a cyclobutane ring, making it a potentially useful intermediate in organic synthesis. The cyclobutane core is known for its ring strain, which can lead to unique reactivity patterns not observed in acyclic or less strained cyclic compounds .

Synthesis Analysis

The synthesis of cyclobutanecarboxaldehyde and related cyclobutane derivatives has been explored through various methods. One approach involves the Ca(OH)2-catalyzed aldol condensation of cyclobutanone with aldehydes to produce 2-methylenecyclobutanones, which are versatile building blocks that can be further transformed into other cyclobutane-containing compounds . Additionally, the total synthesis of complex molecules like asteriscanolide has demonstrated the utility of cyclobutane intermediates, where intramolecular cycloadditions and ring-opening metathesis play a crucial role . The solid-state [2 + 2] cycloaddition reaction has also been employed to stereoselectively synthesize cyclobutane derivatives, showcasing the importance of the solid-state environment in controlling the stereochemistry of the product .

Molecular Structure Analysis

The molecular structure of cyclobutanecarboxaldehyde is influenced by the inherent ring strain of the cyclobutane core. This strain can affect the reactivity and stability of the compound. For instance, cyclobutenes, the unsaturated analogues of cyclobutanes, have been synthesized through photochemical and catalytic methods, indicating the potential for diverse reactivity patterns based on the molecular structure of cyclobutane derivatives .

Chemical Reactions Analysis

Cyclobutane derivatives participate in a variety of chemical reactions. For example, the synthesis of piperarborenines involves a cyclobutane C-H arylation, demonstrating the potential for functionalizing the cyclobutane ring . The generation and trapping of cyclobuta(1,2-d)benzyne, a highly reactive intermediate, further illustrate the unique reactivity of strained four-membered rings . The diastereoselective synthesis of cyclobuta/penta[b]indoles from aniline-tethered alkylidenecyclopropanes with alkynes underlines the influence of light and atmosphere on the reaction outcome .

Physical and Chemical Properties Analysis

Cyclobutane derivatives exhibit a range of physical and chemical properties due to their strained ring systems. The synthesis of cyclobutane lignans via photoinduced electron transfer showcases the ability to control regio- and stereochemistry, producing trans cycloadducts . The heteroatom-directed conjugate addition (HADCA) strategy has been used to synthesize enantiomers of cyclobutanes, highlighting the importance of stereocontrol in the synthesis of these compounds . Overall, cyclobutane derivatives are stable at room temperature but can undergo ring cleavage under various conditions, making them versatile intermediates in organic synthesis .

Scientific Research Applications

  • Medicinal Chemistry Applications :Cyclobutane rings, including cyclobutanecarboxaldehyde, are increasingly utilized in medicinal chemistry due to their unique structural features. These include a puckered structure, longer C-C bond lengths, increased π-character, and chemical inertness despite being a highly strained carbocycle. Cyclobutanes contribute to drug candidates by improving factors such as metabolic stability, directing key pharmacophore groups, and filling hydrophobic pockets (van der Kolk et al., 2022).

  • Biological Activities of Cyclobutane-Containing Compounds :Research on natural and synthetic cyclobutane-containing alkaloids has shown these compounds to have antimicrobial, antibacterial, and anticancer activities. This includes more than 210 compounds isolated from terrestrial and marine species (Dembitsky, 2007).

  • Chemical Synthesis Advances :Cyclobutanes sourced from ethylene, a high-volume chemical, are being used in pharmaceutical synthesis. A cobalt catalyst enables the coupling of ethylene with enynes, forming complex chiral molecules and cyclobutanes with quaternary chiral carbon centers. This advancement demonstrates the utility of cyclobutanes in creating structurally complex molecules relevant to medicinal chemistry (Pagar & RajanBabu, 2018).

  • Applications in Organic Chemistry :The application of C–H functionalization logic to cyclobutanes has opened new strategies in organic chemistry, specifically in synthesizing pseudodimeric cyclobutane natural products. This approach highlights the geometric, steric, and electronic effects in the C–H functionalization of cyclobutanes (Gutekunst & Baran, 2014).

  • Propellants and Energy Storage :Cyclobutane hydrocarbons and derivatives have properties such as biological activity, energy storage capability, and monomers activity for polymerization. They are used in applications like insecticides, effective propellants, and energy accumulators (Finkel’shtein et al., 2003).

  • Enzymatic Construction for Chemical and Materials Synthesis :Engineered enzymes catalyze the formation of strained bicyclobutanes and cyclopropenes, key components in many biologically important products and pharmaceuticals. This biotransformation is an efficient route to chiral strained structures, demonstrating the versatility of cyclobutane derivatives in materials science (Chen et al., 2018).

Safety And Hazards

When handling Cyclobutanecarboxaldehyde, it is recommended to avoid all personal contact, including inhalation. It should be used in a well-ventilated area and contact with moisture should be avoided. It is also advised not to eat, drink, or smoke when handling this compound .

properties

IUPAC Name

cyclobutanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-4-5-2-1-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVYSLWXPIEDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498011
Record name Cyclobutanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutanecarbaldehyde

CAS RN

2987-17-9
Record name Cyclobutanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2987-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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